10-Methylhexadecanoic acid

Overview

Description

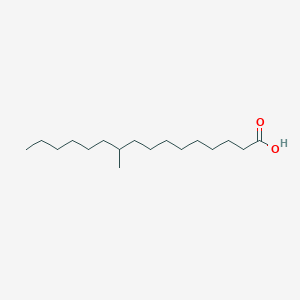

10-Methylhexadecanoic acid is a long-chain fatty acid . It is a natural product found in Agelas conifera and Callyspongia fallax . The molecular formula of this compound is C17H34O2 .

Molecular Structure Analysis

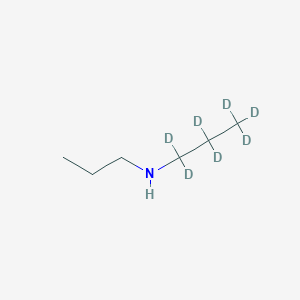

The molecular structure of this compound is represented by the InChI string: InChI=1S/C17H34O2/c1-3-4-5-10-13-16 (2)14-11-8-6-7-9-12-15-17 (18)19/h16H,3-15H2,1-2H3, (H,18,19) . The Canonical SMILES representation is CCCCCCC(C)CCCCCCCC(=O)O .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 270.5 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 14 . The exact mass and monoisotopic mass are 270.255880323 g/mol . The topological polar surface area is 37.3 Ų . The heavy atom count is 19 .

Scientific Research Applications

Biosynthesis and Metabolic Role

10-Methylhexadecanoic acid has been identified in pine seed oil and is notably present in the Pinaceae family, including genera such as Pinus and Abies. Its occurrence in this family is unique among plants, as it is typically found in lipids of animals and microorganisms. The biosynthesis and metabolic role of this acid in Pinaceae, and its presence in wood and leaf lipids, are areas of ongoing research interest (Wolff et al., 1997).

Role in Plant Structures

This compound is also found in plant cutins and suberins. The positional isomers of this acid, particularly the dihydroxy variants, play a significant role in the structure of these plant components, which are essential for the protective layers of plants (Holloway & Deas, 1971).

Involvement in Animal and Human Physiology

In animal physiology, different isomers of hexadecanoic acids, including the 10-methyl variant, have been identified in human depot fat and other tissues. These fatty acids may have implications in metabolic processes and are considered unusual due to their branched structure (Jacob & Grimmer, 1967).

Potential in Polymer Chemistry

This compound and its derivatives are being explored in polymer chemistry. For instance, derivatives of 10,16-Dihydroxyhexadecanoic Acid from tomato have been studied for potential use in synthesizing aliphatic polyesters, indicating a potential application of similar fatty acids in biodegradable plastic production (Arrieta-Báez et al., 2011).

Environmental and Geological Significance

In geological and environmental research, this compound has been used as a biomarker to study processes such as oil depletion by sulfate-reducing bacteria, helping in understanding the microbial processes in mineral deposits (Wang et al., 2018).

Safety and Hazards

10-Methylhexadecanoic acid can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Protective measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

10-Methylhexadecanoic acid is available for purchase from research grade lipid suppliers . It has been identified in planctomycetes capable of anaerobic ammonium oxidation (anammox) , suggesting potential future research directions in understanding its role in these organisms and their biochemical processes.

properties

IUPAC Name |

10-methylhexadecanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H34O2/c1-3-4-5-10-13-16(2)14-11-8-6-7-9-12-15-17(18)19/h16H,3-15H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITFOCFQAVPXNEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C)CCCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50415549 | |

| Record name | 10-methylhexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50415549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17001-26-2 | |

| Record name | 10-methylhexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50415549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 10-Methylhexadecanoic acid in microbiological research?

A: this compound serves as a valuable biomarker for identifying the presence of specific sulfate-reducing bacteria (SRB), particularly those belonging to the genus Desulfobacter. [, ] These bacteria play a crucial role in various ecological niches, including marine sediments and anaerobic environments.

Q2: How reliable is this compound as a biomarker for Desulfobacter in all environments?

A: While this compound is a strong indicator of Desulfobacter presence, its reliability can be influenced by environmental factors. Research has shown that at lower temperatures, the production of this fatty acid in Desulfobacter hydrogenophilus decreases significantly. [] This highlights the importance of considering environmental conditions when using this biomarker in ecological studies.

Q3: Are there other bacteria besides Desulfobacter that produce this compound?

A: Yes, this compound has also been identified as a key component of the lipid profile in "Candidatus Methylomirabilis oxyfera," a bacterium capable of oxidizing methane using nitrite. [] This expands the potential applications of this fatty acid as a biomarker beyond sulfate-reducing bacteria.

Q4: How does the presence of volatile fatty acids (VFAs) impact the fatty acid profile of Desulfobacter?

A: While Desulfobacter cannot directly utilize VFAs like propionate and butyrate, their presence in the growth medium can lead to a shift in the fatty acid profile. [] This shift favors the incorporation of odd-numbered and branched-chain fatty acids, likely due to VFAs acting as chain initiators during fatty acid synthesis.

Q5: What are the implications of identifying this compound in environmental samples?

A: Detecting this fatty acid, especially alongside other characteristic lipids like 10-methylhexadecenoic acid (10MeC16:1Δ7), can signify the presence of specific microbial communities involved in processes like sulfate reduction [, ] or nitrite-dependent methane oxidation. [] This information is crucial for understanding biogeochemical cycles and microbial activity in diverse ecosystems.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.